molecular formula C30H35N3O2 B5142974 2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone

2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone

Cat. No.: B5142974
M. Wt: 469.6 g/mol
InChI Key: MKFWBJGGLLPJMK-UHFFFAOYSA-N
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Description

2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone is a complex organic compound that features a unique structure combining imidazolidine, phenoxy, and piperidine moieties

Properties

IUPAC Name

2-[4-(1,3-dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O2/c34-29(31-18-8-3-9-19-31)24-35-28-16-14-27(15-17-28)30-32(22-25-10-4-1-5-11-25)20-21-33(30)23-26-12-6-2-7-13-26/h1-2,4-7,10-17,30H,3,8-9,18-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFWBJGGLLPJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3N(CCN3CC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone typically involves multiple steps, starting with the preparation of the imidazolidine core. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The phenoxy and piperidine groups are then introduced through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the phenoxy or piperidine groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The imidazolidine moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-(1,3-Dibenzylimidazolidin-2-yl)phenoxy]-1-piperidin-1-ylethanone lies in its combination of imidazolidine, phenoxy, and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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